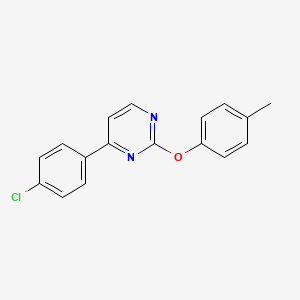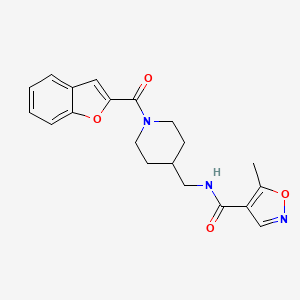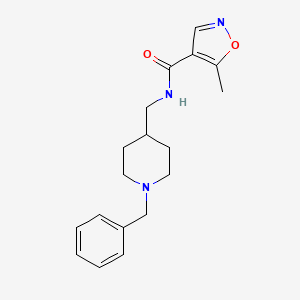
4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (4CMPP) is a heterocyclic compound with potential applications in the field of biochemistry and physiology. 4CMPP has been studied for its potential use in the synthesis of various drugs and pharmaceuticals, as well as its potential as a target for drug discovery. The compound has also been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Drug Intermediates
4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine has been noted for its relevance in the synthesis of intermediates for small molecule anticancer drugs. A study by Zhou et al. (2019) developed a rapid synthetic method for such compounds, emphasizing its importance in medicinal chemistry for the development of anticancer therapies (Zhou et al., 2019).
Antimicrobial and Antifungal Activities
The compound has been investigated for its antibacterial properties. Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, including structures with 4-chlorophenyl substituents, and evaluated them as antibacterial agents. The study found that most synthesized compounds exhibited antibacterial activity, which could be linked to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents attached to phenyl rings (Cieplik et al., 2008). Additionally, Konno et al. (1989) explored thieno[2,3-d]pyrimidine derivatives, including chlorophenyl variations, for their antifungal activities against various pathogens (Konno et al., 1989).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-2-8-15(9-3-12)21-17-19-11-10-16(20-17)13-4-6-14(18)7-5-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIRGDFJKPBROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)
![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)
![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2836241.png)
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2836243.png)


![N-[(3,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2836250.png)
![6-Methyl-5-(2-phenylethyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2836251.png)
![1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)
![2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836254.png)
![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)
